N-(3-fluorophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
This compound is a structurally complex sulfanyl-acetamide derivative featuring a tricyclic thia-triazatricyclo core. Key structural elements include:
- A 3-fluorophenyl group attached to the acetamide moiety.
- A 2-methylphenylmethyl substituent at position 9 of the tricyclic system.
- An 8,8-dioxo-8λ⁶-thia (sulfone) group, which enhances metabolic stability and electronic interactions .
Its synthesis likely involves coupling a functionalized tricyclic intermediate with a sulfanyl-acetamide precursor, a strategy common in heterocyclic chemistry . The compound’s crystallographic data, if available, would rely on programs like SHELXL for refinement .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3S2/c1-17-7-2-3-8-18(17)15-31-22-12-5-4-11-21(22)25-23(36(31,33)34)14-28-26(30-25)35-16-24(32)29-20-10-6-9-19(27)13-20/h2-14H,15-16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKIYTGJJSZEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the pyrimidobenzothiazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidobenzothiazine ring system.
Introduction of the 2-methylbenzyl group: This is achieved through a nucleophilic substitution reaction, where the 2-methylbenzyl group is introduced to the pyrimidobenzothiazine core.
Attachment of the fluorophenyl group:
Formation of the thioacetamide linkage: The final step involves the formation of the thioacetamide linkage, connecting the fluorophenyl group to the pyrimidobenzothiazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives.
Scientific Research Applications
Pharmaceutical Research
- Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. The unique triazatricyclo structure might interact with specific cellular pathways involved in tumor growth.
- Antimicrobial Properties : Fluorinated compounds often exhibit enhanced antimicrobial activity due to their ability to penetrate microbial membranes more effectively.
Biochemical Studies
- Enzyme Inhibition : The acetamide group may serve as a scaffold for designing inhibitors against specific enzymes involved in metabolic pathways. Studies could focus on its efficacy against enzymes like proteases or kinases.
- Receptor Modulation : The compound could be evaluated for its ability to modulate receptors in the central nervous system or other biological systems, potentially leading to insights into neuropharmacology.
Material Science
- The unique chemical structure may allow for applications in creating novel materials with specific electronic or optical properties. Research could explore its use in organic electronics or photonic devices.
While specific case studies on this compound are not available, similar compounds have shown promising results:
- Study on Triazoles : Research indicates that triazole derivatives exhibit significant anticancer properties through apoptosis induction in various cancer cell lines.
- Fluorinated Antimicrobials : Compounds with fluorinated phenyl groups have been documented to enhance antimicrobial activity against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share the tricyclic sulfanyl-acetamide scaffold but differ in substituents and bioactivity profiles:
Key Observations:
- Substituent Position : The 3-fluorophenyl group in the target compound may offer distinct steric and electronic effects compared to 4-fluorophenyl () or 4-chlorophenyl (). Fluorine’s electronegativity enhances binding affinity, while chlorine’s larger size may alter hydrophobic interactions .
- Functional Groups : Hydroxymethyl and methoxy groups () increase polarity, which could enhance water solubility but reduce membrane permeability .
Computational Similarity Analysis
Graph-based comparison methods () and chemical space mapping () reveal:
Biological Activity
N-(3-fluorophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H20F2N4O3S2
- Molecular Weight : 538.59 g/mol
- CAS Number : 895098-06-3
- SMILES Representation : O=C(Nc1ccc(c(c1)F)C)CSc1ncc2c(n1)c1ccccc1N(S2(=O)=O)Cc1ccc(cc1)F
Biological Activity Overview
The compound's biological activities have been largely studied in the context of cancer therapy and antimicrobial properties. The following sections detail specific areas of research.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, it may target the PI3K/Akt signaling pathway which is crucial for cell growth and survival.
-
Case Studies :
- In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines including breast and lung cancer cells.
- A study reported a reduction in tumor size in xenograft models when treated with the compound compared to controls.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Tests against various bacterial strains showed that it possesses broad-spectrum activity. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens including E. coli and Staphylococcus aureus.
- Mechanism of Action : The antimicrobial activity is thought to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Data Table: Summary of Biological Activities
Q & A
Q. Notes
- Methodological emphasis ensures replicability in academic settings.
- Advanced questions integrate cross-disciplinary techniques (e.g., CRISPR, cryo-EM) for hypothesis-driven research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
